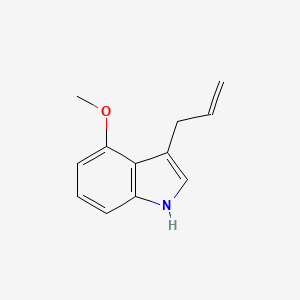

3-Allyl-4-methoxy-1H-indole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H13NO |

|---|---|

Molekulargewicht |

187.24 g/mol |

IUPAC-Name |

4-methoxy-3-prop-2-enyl-1H-indole |

InChI |

InChI=1S/C12H13NO/c1-3-5-9-8-13-10-6-4-7-11(14-2)12(9)10/h3-4,6-8,13H,1,5H2,2H3 |

InChI-Schlüssel |

BAELVXPEIANDSD-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC2=C1C(=CN2)CC=C |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformations of 3 Allyl 4 Methoxy 1h Indole

Electrophilic Aromatic Substitution Reactions of Allyl-methoxyindoles

The indole (B1671886) ring is inherently electron-rich, making it susceptible to electrophilic aromatic substitution. The presence of a methoxy (B1213986) group further enhances the electron density of the aromatic system, facilitating these reactions. scbt.com In the case of 4-methoxyindoles, electrophilic attack is directed to specific positions on the indole ring.

The regioselectivity of electrophilic substitution on the indole nucleus is a well-studied phenomenon. For 3-substituted indoles, the most nucleophilic position is typically C2. However, the presence and position of activating groups like the methoxy group can influence this reactivity. chim.it For instance, in 7-methoxyindole, electrophilic substitution has been observed at the C3 and C4 positions, with the C4 position being activated by the methoxy group. nih.gov In 3-Allyl-4-methoxy-1H-indole, the C3 position is already substituted. Therefore, electrophilic attack is expected to occur at other positions on the indole ring, influenced by the electronic effects of both the allyl and methoxy groups.

The electron-donating nature of the methoxy group at the C4 position is expected to activate the benzene (B151609) portion of the indole ring towards electrophilic attack. Specifically, the C5 and C7 positions would be the most likely sites for substitution due to the ortho and para directing effects of the methoxy group.

Nucleophilic Reactivity and Additions

While the indole ring itself is electron-rich and thus not prone to nucleophilic attack, the reactivity of this compound can be modulated to undergo nucleophilic reactions. The C3 position of indoles is known to be the most nucleophilic site. researchgate.net In the case of 3-substituted indoles, this inherent nucleophilicity can be harnessed for further functionalization.

One strategy involves the dearomatization of the indole ring. For example, 3-nitroindoles can undergo a palladium-catalyzed dearomative methoxyallylation with allyl carbonates. dicp.ac.cn In this reaction, a methoxy anion acts as a nucleophile, attacking the C2 position of the indole, followed by an allylic alkylation at the C3 position. dicp.ac.cn While this specific example involves a nitro group, it highlights the potential for nucleophilic addition to the indole core under specific reaction conditions.

Furthermore, the allyl group itself can be a site for nucleophilic attack, particularly after activation, although this falls more under the reactivity of the allyl moiety.

Oxidative and Reductive Transformations

The this compound molecule possesses several sites that can undergo oxidative and reductive transformations.

Oxidative Transformations:

The allyl group is susceptible to oxidation. Common oxidizing agents can transform the double bond into an epoxide or lead to oxidative cleavage. A method for the conversion of an allyl group on a ring-substituted indole to an indoleacetaldehyde involves oxidation. google.com This transformation can proceed through a diol intermediate. google.com

The indole ring itself can be oxidized. For instance, treatment of o-allenyl anilines with lead(IV) carboxylates can lead to the formation of indole products through an oxidative amino-hydroxylation. nsf.gov While this is a synthetic method, it demonstrates the susceptibility of the indole precursor to oxidation.

Reductive Transformations:

The allyl group's double bond can be readily reduced to a propyl group via catalytic hydrogenation. For example, the hydrogenation of a terminal C=C double bond in a dearomatized indole product was achieved using 10% Pd/C. dicp.ac.cn Other reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can also be employed for the reduction of the allyl group.

The indole ring itself can be reduced, although this often requires harsher conditions than the reduction of the allyl group. The partial saturation of the indole ring can increase its reactivity towards both oxidation and reduction compared to the fully aromatic parent compound.

Derivatization Strategies for this compound Analogues

The structural features of this compound offer numerous opportunities for derivatization to generate a library of analogues.

Modification of the Allyl Group: The double bond of the allyl group is a versatile functional handle. It can undergo a wide range of reactions including:

Hydroboration-oxidation to yield the corresponding alcohol.

Epoxidation followed by ring-opening with various nucleophiles.

Heck reaction or other palladium-catalyzed cross-coupling reactions to introduce aryl or vinyl substituents.

Metathesis reactions to form longer chain alkenes.

Functionalization of the Indole Ring:

N-Alkylation or N-Arylation: The nitrogen atom of the indole can be functionalized with various alkyl or aryl groups.

Electrophilic Substitution: As discussed earlier, the C5 and C7 positions are potential sites for electrophilic substitution, allowing the introduction of halogens, nitro groups, or acyl groups. chim.itnih.gov

Metal-Catalyzed C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. Rhodium(III)-catalyzed C-H allylation of indoles with allyl alcohols has been reported, offering a direct way to introduce additional allyl groups. nih.gov

Modification of the Methoxy Group: The methoxy group can be demethylated to the corresponding phenol, which can then be further functionalized, for example, through etherification or esterification.

These derivatization strategies allow for the systematic modification of the this compound scaffold to explore its chemical space and potentially discover analogues with interesting properties. researchgate.net

Influence of the Methoxy Group on Indole Ring Reactivity

This activating effect is particularly pronounced at the positions ortho and para to the methoxy group. In the case of 4-methoxyindole (B31235), this means the C5 and C7 positions are activated towards electrophilic attack. This directing effect can be exploited to achieve regioselective functionalization of the indole ring.

The presence of the methoxy group can also influence the outcome of reactions involving the indole nucleus. For example, in the Fischer indole synthesis, the position of the methoxy group can lead to abnormal reaction pathways. nih.gov Furthermore, the methoxy group can impact the biological activity of indole derivatives, with its position on the ring being a critical determinant. researchgate.net For instance, the presence of a methoxy group has been shown to enhance the cytotoxicity of some indole derivatives against certain cancer cell lines.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms through Experimental Approaches

Experimental studies are fundamental to uncovering the intricate steps of chemical transformations. Kinetic analyses, isotope labeling, and the isolation of transient species are key techniques used to build a comprehensive picture of reaction mechanisms involving substituted indoles.

Kinetic Studies of Allylation and Functionalization Reactions

Kinetic studies, which measure the rates of chemical reactions, provide quantitative data on the factors influencing a reaction's speed and outcome. For indole (B1671886) derivatives, these studies can reveal the roles of substituents, catalysts, and reaction conditions.

While specific kinetic data for the direct allylation of 4-methoxy-1H-indole to form 3-Allyl-4-methoxy-1H-indole are not extensively documented in publicly available literature, studies on related systems offer valuable insights. For instance, the enzymatic prenylation of 4-substituted tryptophan analogs by dimethylallyltryptophan synthase demonstrates the influence of a 4-methoxy group on reactivity. In one study, the catalytic efficiency (kcat/KM) for 4-methoxytryptophan was found to be substantially lower than for tryptophan itself, indicating that the methoxy (B1213986) group at the C4 position can significantly modulate the reaction kinetics. nih.gov The Michaelis constant (K_M) for 4-methoxytryptophan was significantly higher (250.6 µM) compared to tryptophan (19.5 µM), suggesting weaker binding to the enzyme's active site. nih.gov

In non-enzymatic reactions, the 4-methoxy group is also observed to influence reaction rates. During the Larock heteroannulation for the synthesis of 4-methoxyindole (B31235) derivatives, the reaction rate was noted to be slower compared to its 6- and 7-methoxy counterparts. nih.gov This was attributed to both the electronic and steric effects of the C4-methoxy substituent, which can decrease the rate of the oxidative addition step in the palladium-catalyzed cycle. nih.gov

Furthermore, kinetic profiles for the manganese-catalyzed C3-alkylation of indolines and indoles with alcohols have shown a dependency on the concentrations of both the indole and the alcohol, suggesting these reactions follow a mechanism where both reactants are involved in the rate-determining step. rsc.org Such studies on related systems are crucial for predicting and understanding the behavior of this compound in similar transformations.

Table 1: Kinetic Parameters for the Enzymatic Prenylation of Tryptophan and its 4-Substituted Analogs

| Substrate | K_M (µM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) |

| Tryptophan | 19.5 | 59.7 | 3.06 x 10⁶ |

| 4-Aminotryptophan | 16.7 | 1.28 | 7.66 x 10⁴ |

| 4-Methyltryptophan | 88.5 | 0.42 | 4.75 x 10³ |

| 4-Methoxytryptophan | 250.6 | 0.55 | 2.19 x 10³ |

This table is based on data from a study on the multi-site prenylation of 4-substituted tryptophans by dimethylallyltryptophan synthase. nih.gov

Isotope Labeling Experiments for Pathway Confirmation

Isotope labeling is a powerful technique for tracing the path of atoms through a reaction. By replacing an atom with its heavier, stable isotope (e.g., hydrogen with deuterium), chemists can track bond-breaking and bond-forming events, providing definitive evidence for proposed mechanistic pathways.

In the context of indole chemistry, deuterium (B1214612) labeling studies have been instrumental. For example, a programmable method for the selective deuteration of indoles has been developed using palladium catalysis with deuterated acetic acid (CD₃CO₂D). acs.org This method allows for hydrogen-isotope exchange at the C2 and C3 positions. acs.org A subsequent reaction with a base in a protic solvent can then selectively remove the deuterium from the C3 position, yielding C2-deuterated indoles. acs.org This "reverse hydrogen isotope exchange" strategy highlights the differential reactivity of the C2 and C3 protons under specific conditions. acs.org

Gold(I)-catalyzed hydrogen isotope exchange reactions offer another mild and highly regioselective method for labeling indoles. chemrxiv.org Using readily available deuterium sources like deuterated methanol (B129727) (CD₃OD) or heavy water (D₂O), C3-unsubstituted indoles are selectively labeled at the C3 position, while C3-substituted indoles are labeled at the C2 position. chemrxiv.org Mechanistic studies suggest the involvement of a key aurated indole intermediate, where the gold catalyst facilitates the isotope exchange. chemrxiv.org

While these studies were not performed specifically on this compound, they establish clear precedents for how isotope labeling can be used to confirm the pathways of electrophilic substitution and catalyst-mediated functionalization on the indole ring. For instance, an experiment involving the allylation of 4-methoxy-1H-indole in the presence of a deuterium source could unequivocally determine whether the reaction proceeds via a direct electrophilic attack at C3 or involves intermediates with altered hybridization at this position.

Isolation and Characterization of Reaction Intermediates

The direct isolation and structural characterization of reaction intermediates provide the most conclusive evidence for a proposed reaction mechanism. However, these species are often transient and highly reactive, making their isolation a significant experimental challenge.

In the synthesis of complex indole derivatives, modern analytical techniques such as high-resolution mass spectrometry (HRMS) are often employed to detect and identify intermediates directly in the reaction mixture. For example, in studies of Ru(II)-catalyzed C6-alkenylation of indoles, HRMS analysis of the reaction mixture was used to identify key intermediates, supporting the proposed catalytic cycle. thieme-connect.com

Although specific reports on the isolation of intermediates in the synthesis of this compound are scarce, the general strategies employed in indole chemistry are applicable. For palladium-catalyzed allylic alkylation of indoles, π-allyl palladium complexes are well-established intermediates. Current time information in Lau, FJ. In the case of the reaction of an appropriate 4-methoxyindole precursor with an allyl source under palladium catalysis, it is conceivable that a [Pd(π-allyl)] complex coordinated to the indole could be detected or, under carefully controlled conditions, even isolated. Characterization of such an intermediate would provide direct evidence for the role of the metal catalyst in activating the allyl group and facilitating its addition to the indole nucleus.

Theoretical and Computational Chemistry Applications

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, complementing experimental findings with detailed energetic and structural information that is often inaccessible through experimentation alone.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate the energies of reactants, products, transition states, and intermediates, thereby mapping out the entire energy profile of a reaction.

DFT studies have been extensively applied to understand the mechanisms of indole functionalization. For example, calculations have been used to elucidate the mechanism of the Ru(II)-catalyzed C-H allylation of indoles with allyl alcohols, detailing five major steps: deprotonation, C-H activation, allyl alcohol insertion, β-OH elimination, and protonation. nih.gov Similarly, DFT studies on the Rh(III)-catalyzed C-H allylation of indoles have helped to rationalize the observed regioselectivity and the favorability of β-hydroxide elimination over β-hydride elimination. researchgate.net

In the context of forming the indole core itself, DFT has been used to study the intramolecular Heck reaction of N-allyl-2-iodo-N-methylaniline. researchgate.net These calculations revealed that the formation of the five-membered indole ring is both kinetically and thermodynamically favored over a six-membered ring, with the oxidative addition of the palladium catalyst being the rate-determining step. researchgate.net

For this compound, DFT calculations could be employed to:

Determine the relative energies of different conformers of the molecule.

Model the transition state for the C3 allylation of 4-methoxy-1H-indole to understand the activation energy barrier.

Compare the energies of different potential reaction pathways (e.g., direct electrophilic attack vs. a metal-catalyzed pathway).

Assess the electronic effect of the 4-methoxy group on the nucleophilicity of the C3 position.

Table 2: Representative Applications of DFT in Indole Chemistry

| Reaction Type | System Studied | Key DFT Findings |

| C-H Allylation | Ru(II)-catalyzed reaction of indoles with allyl alcohols | Elucidation of a five-step mechanism; C2-allylation favored over C7. nih.gov |

| C-H Allylation | Rh(III)-catalyzed reaction of indoles with allyl alcohols | Rationalization of β-hydroxide elimination pathway. researchgate.net |

| Indole Formation | Intramolecular Pd-catalyzed Heck reaction | Oxidative addition is the rate-determining step; 5-membered ring formation is favored. researchgate.net |

| Dearomatization | Pd-catalyzed asymmetric dearomatization of indoles | Calculation of Gibbs free energies for intermediates and transition states. imperial.ac.uk |

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). nih.gov The energy and symmetry of these orbitals can predict whether a reaction is favorable and can explain regioselectivity.

For an indole like 4-methoxy-1H-indole, the HOMO is typically located on the pyrrole (B145914) ring, making it nucleophilic. The electron-donating 4-methoxy group would be expected to raise the energy of the HOMO, thereby increasing the indole's nucleophilicity compared to the unsubstituted parent indole. The distribution of the HOMO would indicate the most likely site of electrophilic attack. In most indoles, the HOMO has the largest coefficient at the C3 position, making this the most nucleophilic site, which is consistent with the common observation of electrophilic substitution at C3.

FMO analysis can be particularly insightful in catalyzed reactions. For instance, in a 1,3-dipolar cycloaddition involving indole derivatives, FMO analysis showed that the primary interaction was between the HOMO of the dipolarophile and the LUMO of the 1,3-dipole, and that the catalyst's role was to lower the energy of the dipole's LUMO. rsc.org

A computational study on 4-methoxyindole and 5-methoxyindole (B15748) investigated their UV-induced photochemistry. Natural Bond Orbital (NBO) and Natural Resonance Theory computations, which are related to FMO concepts, were used to analyze the resulting indolyl radicals. The calculations showed that the highest spin densities were at the C3 and N1 positions, explaining the observed photoreactivity.

For the allylation of 4-methoxy-1H-indole, FMO analysis would involve examining the HOMO of the indole and the LUMO of the electrophilic allyl species (e.g., an allyl cation or a palladium-coordinated allyl group). The energy gap between these orbitals would be a key indicator of reactivity, and the orbital coefficients would predict the C3 regioselectivity of the reaction.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. ias.ac.in It is instrumental in predicting how a molecule will interact with other chemical species. numberanalytics.com The MEP map illustrates the electrostatic potential on the surface of a molecule, using a color scale to denote different charge regions.

Typically, red colors signify regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. researchgate.net These areas often correspond to the location of lone pair electrons on heteroatoms like oxygen or nitrogen. researchgate.netmdpi.com Conversely, blue colors indicate regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. researchgate.netmdpi.com Green and yellow areas represent regions with near-zero or neutral potential.

For an indole derivative like this compound, an MEP analysis would be expected to reveal:

Negative Potential (Red/Yellow): A region of high electron density around the oxygen atom of the methoxy group and potentially on the indole nitrogen (depending on its protonation state and involvement in hydrogen bonding). The π-system of the indole ring and the allyl group's double bond would also exhibit negative potential, indicating their nucleophilic character.

Positive Potential (Blue): Electron-deficient regions would likely be located on the hydrogen atoms, particularly the N-H proton of the indole ring and the hydrogens of the methoxy and allyl groups. These sites are potential hydrogen-bond donors. mdpi.com

By identifying these reactive sites, MEP maps provide crucial insights into non-covalent interactions, such as hydrogen bonding and π-π stacking, which are vital for understanding molecular recognition and the initial stages of chemical reactions. ias.ac.innumberanalytics.com

Computational Studies on Catalyst-Substrate Interactions and Selectivity

Computational studies are essential for understanding and predicting the outcomes of catalyzed reactions, especially in asymmetric synthesis where high selectivity is desired. sci-hub.se For reactions involving substituted indoles, DFT calculations are frequently used to investigate catalyst-substrate complexes, transition states, and reaction pathways to explain the origins of regio- and enantioselectivity. rsc.orgsemanticscholar.org

While specific studies on this compound are unavailable, research on similar systems highlights key areas of investigation:

Catalyst-Substrate Binding and Non-covalent Interactions: The initial interaction between a catalyst and a substrate like an indole derivative is often governed by non-covalent forces. acs.orgchinesechemsoc.org DFT studies can model and quantify these interactions, which include:

Hydrogen Bonding: Chiral catalysts often possess hydrogen bond donor or acceptor sites that interact with the substrate. For instance, the N-H group of the indole can form a hydrogen bond with the catalyst, pre-organizing the substrate for a selective transformation. acs.org

π-π Stacking: Interactions between the aromatic rings of the catalyst and the indole substrate can play a significant role in stabilizing the transition state and influencing stereoselectivity. sci-hub.se

Steric Effects: The size and arrangement of substituents on both the catalyst and the substrate dictate the steric environment of the reaction. Computational models can predict how steric hindrance favors one reaction pathway over another, thereby controlling selectivity. semanticscholar.orgacs.org

Transition State Analysis and Selectivity: The key to understanding selectivity lies in analyzing the transition states (TS) of competing reaction pathways. sci-hub.se By calculating the activation energies (the energy barriers to reach the transition states), researchers can predict which product will be favored.

In the context of a reaction like an enantioselective allylation, computational chemists would model the transition states for the attack on the two different faces of the molecule. The difference in the calculated free energies of these diastereomeric transition states (ΔΔG‡) allows for a quantitative prediction of the enantiomeric excess (ee) of the reaction. Studies on the allylation of other indoles have shown that the enantioselectivity is often governed by a combination of steric repulsions and stabilizing non-covalent interactions within the transition state structure. semanticscholar.orgrsc.org

For a reaction involving this compound, computational analysis would aim to answer questions such as:

How do the methoxy group at the C4 position and the allyl group at the C3 position influence the electronic properties and steric profile of the indole ring?

In a catalyzed reaction, which non-covalent interactions between the substrate and a given chiral catalyst are most critical for achieving high enantioselectivity?

What is the complete energy profile of the reaction mechanism, including all intermediates and transition states? rsc.org

A typical data table from such a study would present the calculated relative energies of intermediates and transition states for different possible reaction pathways, as shown in the conceptual table below.

Conceptual Data Table: Relative Free Energies (kcal/mol) for a Catalyzed Reaction

| Species | Pathway to Product A (Major) | Pathway to Product B (Minor) |

| Catalyst-Substrate Complex | 0.0 | 0.0 |

| Transition State 1 (TS1) | 15.3 | 18.0 |

| Intermediate | -5.2 | -4.5 |

| Transition State 2 (TS2) | 12.1 | 15.5 |

| Product Complex | -10.8 | -9.9 |

Note: This table is purely illustrative. The values are conceptual and not based on actual experimental or computational data for this compound.

Such computational insights are invaluable for rationalizing experimental observations and for the predictive design of new, more efficient, and selective catalysts for the functionalization of complex molecules. sci-hub.sechinesechemsoc.org

Spectroscopic Analysis and Structural Elucidation of 3 Allyl 4 Methoxy 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 3-Allyl-4-methoxy-1H-indole, offering detailed information about the proton and carbon environments within the molecule.

¹H NMR for Proton Environment and Coupling Analysis

The ¹H NMR spectrum provides a map of all proton atoms, with their chemical shifts (δ) indicating their electronic environment and splitting patterns revealing adjacent protons. For this compound, distinct signals are expected for the indole (B1671886) core, the allyl group, and the methoxy (B1213986) group.

Indole Protons : The N-H proton of the indole ring is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 8.0-8.5 ppm. The proton at the C2 position, adjacent to the nitrogen, is expected to be a singlet or a narrow triplet around δ 7.0-7.2 ppm. The aromatic protons on the benzene (B151609) ring (H5, H6, and H7) will appear as a set of coupled multiplets between δ 6.5 and 7.3 ppm. Specifically, H5 is expected to be a doublet, H6 a triplet (or doublet of doublets), and H7 a doublet, reflecting their coupling relationships.

Allyl Group Protons : The allyl group introduces a characteristic set of signals. The methylene (B1212753) protons (C1'-H₂) attached to the indole C3 position would likely appear as a doublet around δ 3.5-3.7 ppm. The internal vinyl proton (C2'-H) is expected as a complex multiplet (ddt) between δ 5.9 and 6.1 ppm. The terminal vinyl protons (C3'-H₂) are diastereotopic and will present as two distinct multiplets around δ 5.0-5.2 ppm.

Methoxy Group Protons : The three protons of the methoxy group at C4 are chemically equivalent and will produce a sharp singlet at approximately δ 3.9-4.0 ppm.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| N-H | 8.0 - 8.5 | br s | Broad singlet, position can vary with solvent and concentration |

| H-2 | 7.0 - 7.2 | t | Coupling to N-H and H-3 (if present) or long-range coupling |

| H-5 | 6.9 - 7.1 | d | Coupled to H-6 |

| H-6 | 7.1 - 7.3 | t | Coupled to H-5 and H-7 |

| H-7 | 6.5 - 6.7 | d | Coupled to H-6 |

| C1'-H₂ (Allyl) | 3.5 - 3.7 | d | Methylene protons adjacent to the indole ring |

| C2'-H (Allyl) | 5.9 - 6.1 | m | Internal vinylic proton |

| C3'-H₂ (Allyl) | 5.0 - 5.2 | m | Terminal vinylic protons |

| -OCH₃ | 3.9 - 4.0 | s | Methoxy protons |

¹³C NMR for Carbon Skeleton and Substitution Patterns

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and the electronegativity of attached atoms.

Indole Carbons : The carbons of the indole ring are expected across a wide range. C4, bearing the electron-donating methoxy group, would be significantly shielded and appear upfield around δ 150-155 ppm. C2 is typically found around δ 122-125 ppm. The C3 carbon, substituted with the allyl group, is expected around δ 110-115 ppm. The remaining carbons of the benzene portion (C3a, C5, C6, C7, C7a) will resonate in the aromatic region of δ 100-140 ppm.

Allyl Group Carbons : The allyl carbons will have distinct signals. The methylene carbon (C1') attached to the indole ring is predicted around δ 30-35 ppm. The internal vinylic carbon (C2') will be downfield at δ 135-138 ppm, while the terminal vinylic carbon (C3') will be upfield around δ 115-117 ppm.

Methoxy Carbon : The carbon of the methoxy group (-OCH₃) is expected to appear as a single peak around δ 55-56 ppm. researchgate.net

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~123 |

| C-3 | ~112 |

| C-3a | ~127 |

| C-4 | ~153 |

| C-5 | ~105 |

| C-6 | ~122 |

| C-7 | ~100 |

| C-7a | ~137 |

| C-1' (Allyl) | ~31 |

| C-2' (Allyl) | ~136 |

| C-3' (Allyl) | ~116 |

| -OCH₃ | ~55 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings. Key correlations would be observed between the protons of the allyl group (C1'-H₂ with C2'-H, and C2'-H with C3'-H₂) and among the adjacent aromatic protons (H-5 with H-6, and H-6 with H-7).

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift. For instance, the signal at δ ~3.6 ppm in the ¹H spectrum would correlate with the carbon signal at δ ~31 ppm in the ¹³C spectrum, assigning them to the C1' position of the allyl group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is vital for confirming the connectivity across multiple bonds (typically 2-3 bonds). It would show correlations between the allyl C1'-H₂ protons and the indole carbons C2, C3, and C3a, confirming the allyl group's attachment at the C3 position. Similarly, a correlation between the methoxy protons (-OCH₃) and the C4 carbon would verify the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space. A NOESY spectrum could show spatial proximity between the allyl C1'-H₂ protons and the aromatic H-5 proton, providing further confirmation of the substituent placement and information about the preferred conformation of the allyl group.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and provides structural information through analysis of fragmentation patterns. For this compound (C₁₂H₁₃NO), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (187.24 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation pattern in electron ionization (EI-MS) would likely involve:

Loss of a methyl radical (•CH₃) : A common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment ion [M-15]⁺ at m/z 172. researchgate.net

Loss of the allyl group (•C₃H₅) : Cleavage of the bond between C3 and the allyl group would result in a stable indolyl cation at m/z 146.

Retro-Diels-Alder type fragmentation of the allyl group could also occur.

Further fragmentation of the indole ring itself can lead to smaller characteristic ions. oup.comwvu.edu

Predicted Major Fragments in the Mass Spectrum

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 187 | [C₁₂H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 172 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 146 | [M - C₃H₅]⁺ | Loss of the allyl radical |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

N-H Stretch : A sharp peak around 3400-3500 cm⁻¹ corresponding to the N-H bond of the indole ring.

C-H Stretches : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretches from the allyl and methoxy groups will be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). Vinylic C-H stretches from the allyl group may also be seen above 3000 cm⁻¹.

C=C Stretches : Aromatic C=C double bond stretching vibrations from the indole ring will appear in the 1500-1620 cm⁻¹ region. The C=C stretch of the allyl group is expected around 1640 cm⁻¹.

C-O Stretch : A strong absorption band characteristic of the aryl-alkyl ether linkage of the methoxy group is expected in the range of 1230-1270 cm⁻¹ (asymmetric stretch) and 1020-1075 cm⁻¹ (symmetric stretch). rsc.org

Out-of-Plane Bending : C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems. The indole ring system is a strong chromophore. The presence of substituents like the methoxy group (an auxochrome) and the allyl group can modify the absorption spectrum. core.ac.uk

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show two main absorption bands characteristic of the indole nucleus, which arise from π → π* transitions. nih.gov

A strong absorption band (the ¹La band) is expected around 220-230 nm.

A weaker, broader absorption band (the ¹Lb band) with fine structure is anticipated at longer wavelengths, likely in the 270-290 nm range. nih.gov

The electron-donating methoxy group at the C4 position is expected to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted indole, as it extends the conjugation and raises the energy of the highest occupied molecular orbital (HOMO). unife.itunica.it

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net This technique would provide accurate bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid-state structure of this compound. acs.orgbeilstein-journals.org

To date, a published crystal structure for this compound has not been found in the searched databases. However, the crystallographic analysis of numerous other indole derivatives has been reported, providing valuable insights into how these molecules pack in the solid state. mdpi.comiucr.orgeurjchem.com For instance, studies on other substituted indoles have revealed the common occurrence of N-H···π interactions and hydrogen bonding networks that stabilize the crystal lattice. acs.org If suitable crystals of this compound were grown, X-ray diffraction analysis would be the ultimate tool for confirming its solid-state molecular conformation and packing. nih.govresearchgate.net

Advanced Applications and Synthetic Utility of 3 Allyl 4 Methoxy 1h Indole

Role as a Key Building Block in Complex Organic Synthesis

The strategic placement of the allyl and methoxy (B1213986) groups makes 3-Allyl-4-methoxy-1H-indole a powerful intermediate for elaborate synthetic campaigns. The methoxy group enhances the electron-rich nature of the indole (B1671886) core, influencing its reactivity in electrophilic substitution and metal-catalyzed reactions. nih.gov The allyl group at the C3 position is not merely a substituent but a versatile functional handle that can be manipulated through a wide range of chemical transformations.

The utility of functionalized indoles as building blocks is well-established in the total synthesis of complex natural products. For instance, the hapalindole family of alkaloids, which exhibit significant biological activities, are often synthesized from highly substituted indole precursors. nih.govnih.gov Syntheses of molecules like Hapalindole Q have been achieved through multi-step sequences that rely on the precise construction of a complex framework attached to the indole core. nih.govresearchgate.net this compound represents a foundational scaffold from which such complex side chains can be elaborated.

Key transformations leveraging the allyl group include:

Oxidative Cleavage: The double bond can be cleaved to yield an aldehyde, which can then participate in condensations, reductive aminations, or other carbonyl chemistry to extend the side chain.

Hydroboration-Oxidation: This reaction converts the terminal alkene into a primary alcohol, providing a site for ether or ester linkages or further oxidation.

Cross-Metathesis: The allyl group can engage in olefin metathesis with other alkenes to form more complex side chains with high stereocontrol.

Heck and Suzuki Couplings: After isomerization of the allyl group to the corresponding propenyl-indole, the vinyl group can participate in palladium-catalyzed cross-coupling reactions.

Furthermore, the indole nucleus itself offers sites for further functionalization. The N-H bond can be alkylated, acylated, or protected, while the C2 position, activated by the indole nitrogen, remains a site for lithiation and subsequent reaction with electrophiles. This multi-faceted reactivity allows for a modular approach to building molecular complexity, making this compound a strategic starting point for divergent syntheses.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Resulting Functional Group | Purpose in Complex Synthesis |

| Oxidative Cleavage | 1. O₃; 2. Me₂S | Aldehyde (-CHO) | Carbonyl chemistry, chain extension |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol (-CH₂OH) | Introduction of hydroxyl, ether/ester formation |

| Wacker Oxidation | PdCl₂, CuCl₂, O₂ | Methyl Ketone (-C(O)CH₃) | Ketone-based elaborations |

| Cross-Metathesis | Grubbs' Catalyst, R-CH=CH₂ | Substituted Alkene | Formation of complex olefinic side chains |

| N-H Functionalization | NaH, R-X | N-Substituted Indole | Protection or introduction of new functionalities |

Precursor for the Synthesis of Novel Polyheterocyclic Systems

The construction of fused polyheterocyclic systems is a major focus of organic synthesis due to their prevalence in biologically active molecules. acs.org this compound is an exceptional precursor for this purpose, particularly through cycloaddition reactions where the indole ring and the allyl group act in concert to form new ring systems.

A prominent application for 3-alkenylindoles is in dearomative (4+3) cycloaddition reactions. nih.govacs.org In this process, the indole nucleus functions as a 4π component that reacts with an in situ-generated three-atom oxyallyl cation. acs.orgwikipedia.org This reaction constructs a seven-membered ring fused to the original indole core, directly affording the cyclohepta[b]indole skeleton. nih.govuchicago.edu This framework is the core structure of many complex natural products, including the pentacyclic ambiguine (B12290726) alkaloids. nih.govuchicago.edu The reaction proceeds with high diastereoselectivity, allowing for the rapid assembly of a complex and functionally rich molecular architecture in a single step. acs.orguchicago.edu

The general scheme for this powerful transformation is outlined below:

Step 1: A 3-alkenylindole, such as this compound, is treated with an oxyallyl cation precursor (e.g., a dihaloacetone) in the presence of a Lewis acid or reducing agent.

Step 2: The indole π-system engages in a cycloaddition with the oxyallyl cation.

Step 3: A stable cyclohepta[b]indole adduct is formed, containing a new seven-membered ring and multiple stereocenters.

This methodology allows for the one-step construction of scaffolds that would otherwise require lengthy linear syntheses. The resulting cycloadducts can be readily transformed into other useful derivatives, for example, through acid-catalyzed isomerization to reform the aromatic indole unit within a new tetracyclic system. uchicago.edu Beyond (4+3) cycloadditions, the allyl group can be a handle for intramolecular cyclizations. For example, after N-alkylation with a suitable tether containing another reactive group, ring-closing metathesis (RCM) or radical cyclization could be employed to forge new rings fused at the N1-C2 or C2-C3 positions. The versatility of the allyl group and the indole core thus provides a gateway to a diverse range of novel polyheterocyclic systems. nih.gov

Table 2: Cycloaddition Strategy for Polyheterocycle Synthesis

| Reaction Type | Reactant Partner | Key Intermediate | Product Core Structure | Relevance |

| Dearomative (4+3) Cycloaddition | Oxyallyl Cation | Indole as 4π system | Cyclohepta[b]indole | Core of ambiguine alkaloids nih.govacs.org |

| 1,3-Dipolar Cycloaddition | Nitrones, Azomethine Ylides | Allyl group as dipolarophile | Isoxazolidine or Pyrrolidine ring | Access to complex five-membered heterocycles wikipedia.org |

| Intramolecular Diels-Alder | N-tethered Diene | Indole alkene as dienophile | Fused polycyclic systems | Rapid complexity generation |

Applications in Biomimetic Synthesis and Natural Product Analogues

Biomimetic synthesis, which seeks to mimic nature's strategies for building complex molecules, offers elegant and efficient pathways to natural products. The hapalindole and ambiguine families of alkaloids are believed to arise in nature from the cyclization of a C3-terpenoid chain on an indole core. acs.orgacs.org this compound serves as a simplified model for these biosynthetic precursors and is a valuable tool for exploring and developing biomimetic reaction cascades.

Synthetic chemists have successfully developed a Brønsted acid-catalyzed cascade Prins-type cyclization that mimics the proposed biosynthesis of these alkaloids. acs.orgfigshare.comresearchgate.net This reaction between an indole and an aldehyde generates structurally diverse indole terpenoid scaffolds in a single, efficient step. figshare.com Key features of this biomimetic approach include:

Initiation: A C3-substituted indole undergoes a reaction with an aldehyde (often derived from a terpenoid fragment like geraniol).

Cascade Cyclization: A series of cationic cyclizations forms multiple rings in a domino fashion, rapidly building the polycyclic core of the natural product.

Stereocontrol: The stereochemical outcome of the cascade can be controlled to produce specific members of the alkaloid family.

This strategy has enabled the stereodivergent total synthesis of nine different hapalindole-type alkaloids, showcasing its power and efficiency. acs.orgfigshare.com By starting with a molecule like this compound, chemists can generate analogues of these natural products. The 4-methoxy group would alter the electronic properties of the indole ring, potentially influencing the course of the cyclization cascade or the biological activity of the resulting analogues. This allows for the creation of novel compounds that are not found in nature but are based on natural product scaffolds, a powerful strategy in drug discovery. The synthesis of ambiguine alkaloids, for example, has been achieved by leveraging a bioinspired Cope/Prins/Friedel-Crafts cascade starting from a functionalized indole derivative. acs.orgnih.gov

Exploration in the Development of Functional Materials and Probes

The indole scaffold is inherently fluorescent, and its photophysical properties can be tuned by substituents on the ring. mdpi.com The 4-methoxy group in this compound acts as an auxochrome, an electron-donating group that can modify the absorption and emission properties of the indole chromophore. Studies on 4-methoxyindole (B31235) have shown it to be photochemically active; upon UV irradiation, it can undergo N-H bond cleavage to form indolyl radicals. nih.govresearchgate.net

This intrinsic fluorescence, combined with the synthetic versatility of the allyl group, makes this compound a promising candidate for the development of functional materials and molecular probes. The allyl group provides a convenient point of attachment for incorporating the indole unit into larger systems. Potential applications include:

Fluorescent Probes: The allyl group can be functionalized to link the indole fluorophore to biomolecules, allowing for the imaging of biological processes. Research on melatonin (B1676174) derivatives has shown that adding electron-withdrawing groups at the C4 position can red-shift the fluorescence to wavelengths more suitable for biological analysis. acs.org The 4-methoxy group provides a complementary electronic handle for tuning these properties.

Polymer-Based Sensors: The molecule could be polymerized through its allyl group or grafted onto existing polymer backbones. The resulting material could exhibit fluorescence that responds to environmental changes (e.g., pH, metal ions, polarity), acting as a chemical sensor.

Organic Electronics: Indole derivatives are used in materials for organic light-emitting diodes (OLEDs). The tunable electronic properties of the 4-methoxyindole core suggest its potential utility in designing new materials for optoelectronic applications.

The combination of a tunable fluorophore (the 4-methoxyindole core) and a reactive handle (the allyl group) provides a powerful platform for designing bespoke molecules for materials science and chemical biology.

Future Research Directions and Perspectives

Development of Highly Enantioselective and Diastereoselective Syntheses

The creation of stereogenic centers with high precision is a paramount goal in modern organic synthesis. For 3-Allyl-4-methoxy-1H-indole, the allyl group provides a handle for introducing chirality. Future research will undoubtedly focus on the development of highly enantioselective and diastereoselective methods for its synthesis and subsequent transformations.

A primary area of investigation will be the asymmetric allylation of 4-methoxy-1H-indole. While methods for the C3-allylation of indoles exist, achieving high enantioselectivity remains a challenge. Future efforts will likely concentrate on the design and application of novel chiral catalysts. Transition metal catalysis, particularly with iridium and palladium complexes, has shown considerable promise in the asymmetric allylation of various nucleophiles, including indoles. The development of new chiral ligands for these metals will be crucial to achieving high yields and enantiomeric excesses for the synthesis of chiral this compound.

Furthermore, the allyl moiety itself can be a substrate for a variety of stereoselective transformations, such as asymmetric dihydroxylation, epoxidation, and aminohydroxylation. These reactions would introduce new stereocenters on the allyl side chain, leading to a diverse array of chiral derivatives of this compound. The diastereoselectivity of these reactions will be a key aspect to investigate, as the existing indole (B1671886) core may exert stereochemical influence.

| Catalyst System | Allylic Precursor | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| [Ir(COD)Cl]₂ / Chiral Ligand | Allyl carbonate | >95% | N/A |

| Pd₂(dba)₃ / Chiral Ligand | Allyl acetate | up to 98% | N/A |

| Chiral Phosphoric Acid | Allylic alcohol | up to 93% | >20:1 |

This table presents representative data for the asymmetric allylation of related indole compounds, highlighting the potential for achieving high stereoselectivity in the synthesis of chiral derivatives of this compound.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. For a molecule like this compound, these computational tools can be leveraged to accelerate the discovery of new synthetic routes, predict reaction outcomes, and optimize reaction conditions.

Future research will likely involve the use of machine learning models trained on large datasets of chemical reactions to predict the most efficient synthetic pathways to this compound. These models can analyze the vast landscape of known chemical transformations and suggest novel and non-intuitive synthetic strategies. Furthermore, AI algorithms can be employed to predict the regioselectivity and stereoselectivity of various functionalization reactions on the this compound scaffold. This is particularly relevant for predicting the outcome of C-H functionalization reactions on the indole nucleus, which can be challenging to control.

Another exciting prospect is the use of AI for the optimization of reaction conditions. By analyzing experimental data, machine learning algorithms can identify the optimal parameters (e.g., catalyst, solvent, temperature, and reaction time) to maximize the yield and selectivity of a particular reaction. This approach can significantly reduce the number of experiments required, saving time and resources.

| AI/ML Application | Predicted Outcome | Potential Impact |

| Retrosynthesis Prediction | Novel synthetic routes | Accelerated discovery of efficient syntheses |

| Regioselectivity Prediction | Site of further functionalization | Rational design of derivatives |

| Reaction Optimization | Optimal reaction conditions | Increased yields and reduced waste |

This table illustrates the potential applications of AI and machine learning in the future research of this compound.

Advancements in Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic methods. Future research on this compound will undoubtedly prioritize the development of sustainable and atom-economical synthetic approaches.

One promising avenue is the use of biocatalysis. Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. The development of engineered enzymes for the synthesis of this compound could provide a highly efficient and sustainable route to this compound. For instance, engineered tryptophan synthase variants could potentially be used to directly synthesize the molecule from 4-methoxy-indole and an appropriate allyl-containing substrate.

Flow chemistry is another area that holds great promise for the sustainable synthesis of this compound. Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The development of a continuous flow process for the synthesis of this compound would be a significant step towards a more sustainable manufacturing process.

Furthermore, the development of multicomponent reactions (MCRs) for the synthesis of this compound would be highly desirable. MCRs are atom-economical processes that combine three or more starting materials in a single step to form a complex product. The design of a novel MCR that directly yields this compound would be a significant achievement in sustainable synthesis. The use of greener solvents, such as water or bio-based solvents, and the development of recyclable catalysts will also be important aspects of future research in this area.

| Sustainable Approach | Key Advantages |

| Biocatalysis | High selectivity, mild reaction conditions, renewable catalysts |

| Flow Chemistry | Improved safety, scalability, and process control |

| Multicomponent Reactions | High atom economy, reduced waste, and operational simplicity |

This table summarizes key sustainable synthetic methodologies and their advantages for the future synthesis of this compound.

Exploration of Novel Reactivity Modes and Catalytic Systems

The indole nucleus is known for its rich and diverse reactivity. Future research on this compound will likely focus on exploring novel reactivity modes and developing new catalytic systems to unlock unprecedented chemical transformations.

One area of interest is the dearomatization of the indole core. Dearomatization reactions transform flat, aromatic systems into three-dimensional structures, which is of great interest in medicinal chemistry. The development of new methods for the dearomative cycloaddition reactions of this compound could lead to the synthesis of complex polycyclic scaffolds with potential biological activity. For example, [4+2] or [3+2] cycloaddition reactions involving the pyrrole (B145914) ring could provide access to novel bridged or fused ring systems.

Another important direction is the development of new catalytic systems for the selective C-H functionalization of the this compound scaffold. While the C3 position is the most nucleophilic, the development of catalysts that can selectively functionalize other positions on the indole ring (C2, C5, C6, or C7) would be highly valuable for creating a diverse range of derivatives. This could involve the use of directing groups or the design of catalysts with unique steric and electronic properties.

The reactivity of the allyl group itself also offers numerous opportunities for exploration. For instance, the development of novel catalytic systems for the tandem cyclization/functionalization of the allyl group could lead to the formation of complex heterocyclic systems fused to the indole core.

| Reactivity Mode | Potential Products |

| Dearomatization | Polycyclic indolines |

| Site-selective C-H Functionalization | Regioisomerically pure substituted indoles |

| Tandem Cyclization of Allyl Group | Fused heterocyclic systems |

This table highlights novel reactivity modes and the potential for creating diverse molecular architectures from this compound.

Synergistic Approaches Combining Experimental and Computational Studies

The combination of experimental and computational chemistry provides a powerful approach to understanding and predicting chemical reactivity. Future research on this compound will greatly benefit from a synergistic approach that integrates experimental studies with high-level computational modeling.

Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of reactions involving this compound. By modeling the transition states and intermediates of a reaction, DFT can provide valuable insights into the factors that control its rate and selectivity. This information can then be used to design more efficient and selective reactions.

Computational chemistry can also be used to predict the properties of new derivatives of this compound. For example, quantum mechanical calculations can be used to predict the electronic and steric properties of different substituted analogs, which can help to guide the design of new molecules with specific properties. Molecular docking studies can also be used to predict the binding of these molecules to biological targets, which can help to identify potential drug candidates.

The synergy between experiment and theory will be crucial for the rational design of new catalysts for the synthesis and functionalization of this compound. Computational screening of potential catalyst structures can help to identify promising candidates, which can then be synthesized and tested experimentally. This iterative cycle of computational design and experimental validation will be a key driver of innovation in this field.

| Integrated Approach | Research Goal |

| DFT Mechanistic Studies | Understanding reaction pathways and selectivity |

| Computational Property Prediction | Rational design of new derivatives |

| Catalyst Design and Screening | Discovery of novel and efficient catalysts |

This table outlines how the synergy between experimental and computational studies can advance the chemistry of this compound.

Q & A

Q. What are the common synthetic routes for preparing 3-Allyl-4-methoxy-1H-indole?

Methodological Answer: The synthesis typically involves functionalization of the indole core. A representative method includes:

- Allylation : Reacting 4-methoxy-1H-indole with an allyl halide or allylating agent in the presence of a base (e.g., NaH) and polar aprotic solvents (DMF or DMSO) at 0–25°C .

- Catalyzed Coupling : CuI-catalyzed reactions in PEG-400/DMF mixtures under ambient conditions for 48 hours, followed by extraction and chromatography (e.g., 70:30 ethyl acetate/hexane) .

- Purification : Flash chromatography or recrystallization yields pure product (e.g., 20% yield reported for similar indole derivatives) .

Key Reaction Conditions Table:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Allylation | NaH, DMF, 0°C → RT | 85% | |

| CuI Catalysis | PEG-400/DMF, 48h RT | 20% | |

| Purification | Column Chromatography | Varies |

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., δ 4.70 ppm for allylic protons, δ 3.95 ppm for methoxy groups) .

- HRMS : Confirm molecular ion peaks (e.g., m/z 349.1671 [M+H]⁺) .

- X-ray Crystallography : Resolve stereochemistry using SHELXL refinement (e.g., C—O bond lengths: ~1.373 Å) .

- IR Spectroscopy : Identify functional groups (e.g., N–H stretches at ~3400 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when characterizing this compound derivatives?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., allyl vs. methoxy protons) .

- Computational Modeling : Compare experimental data with DFT-predicted chemical shifts .

- Isotopic Labeling : Use deuterated analogs to confirm peak assignments in complex mixtures .

- Literature Benchmarking : Cross-reference with structurally similar indoles (e.g., 4-ethoxy-1H-indole δ 3.82 ppm for methoxy) .

Q. What strategies optimize the yield of this compound in Cu-catalyzed reactions?

Methodological Answer:

- Solvent Optimization : PEG-400 enhances solubility and reduces side reactions compared to pure DMF .

- Catalyst Loading : Adjust CuI concentration (0.1–1.0 equiv.) to balance reactivity and cost .

- Temperature Control : Prolonged room-temperature reactions (48h) improve regioselectivity over thermal methods .

- Workup Refinement : Use aqueous/organic biphasic extraction to remove Cu residues before chromatography .

Q. How do researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Validate protocols (e.g., IC₅₀ measurements) against positive controls (e.g., fluconazole for antifungal studies) .

- Dose-Response Curves : Use nonlinear regression to account for variability in potency (e.g., IC₅₀ ~30 μM in anticancer assays) .

- Computational Docking : Align bioactivity with molecular interactions (e.g., indole binding to enzyme active sites) .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., methoxy groups enhancing receptor affinity) .

Q. How is X-ray crystallography applied to determine the structure of this compound derivatives?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron sources (e.g., λ = 0.71073 Å) for accurate intensity measurements .

- SHELX Refinement : Employ SHELXL for structure solution and SHELXPRO for macromolecular interfaces .

- Twinned Data Handling : Apply HKLF5 format in SHELXL for twinned crystals .

- Validation Tools : Check R-factors (e.g., R₁ < 0.05) and electron density maps for missing atoms .

Q. What experimental designs are used to study the antioxidant potential of this compound?

Methodological Answer:

- In Vitro Assays :

- DPPH Radical Scavenging : Measure absorbance decay at 517 nm .

- Lipid Peroxidation Inhibition : Use rat liver microsomes and thiobarbituric acid reactive substances (TBARS) assay .

- In Vivo Models : Administer derivatives in ischemia-reperfusion injury models (e.g., murine cardiac tissue) .

- Mechanistic Probes : ROS detection via fluorescent dyes (e.g., DCFH-DA) in cell cultures .

Q. How do computational methods enhance understanding of this compound's reactivity?

Methodological Answer:

- DFT Calculations : Predict electrophilic substitution sites (e.g., C3 vs. C5 positions) .

- MD Simulations : Model solvation effects in DMF/water mixtures .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity .

- Docking Studies : Map interactions with CYP450 enzymes to predict metabolic stability .

Data Contradiction Analysis Example:

Issue : Conflicting ¹³C NMR shifts for methoxy groups (δ 55.1–55.3 ppm in vs. δ 55.8 ppm in ).

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.